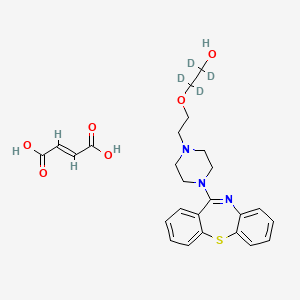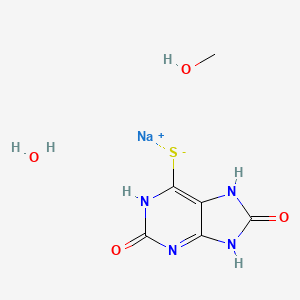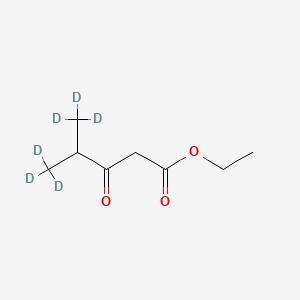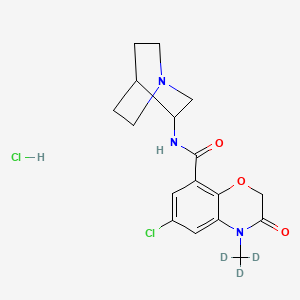
Azasetron-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azasetron-d3 Hydrochloride is the deuterium labeled Azasetron Hydrochloride . It is used in the management of nausea and vomiting induced by cancer chemotherapy . It is given in a usual dose of 10 mg once daily by mouth or intravenously .
Molecular Structure Analysis
The molecular formula of this compound is C16¹³CH18D3Cl2N3O3 . The molecular weight is 390.28 .Wissenschaftliche Forschungsanwendungen
Synthesis of Azasetron Hydrochloride
The synthesis of Azasetron Hydrochloride from methyl salicylate involves multiple steps, including chlorination, nitration, reduction, cyclization, methylation, hydrolysis, and finally, HCl salt formation. This process outlines a complex synthesis pathway yielding Azasetron Hydrochloride with an overall yield of 37% (Yuan Zhe, 2006).
Pharmacokinetics of Azasetron Hydrochloride
The pharmacokinetics of Azasetron Hydrochloride in rabbits were explored using HPLC to estimate blood concentrations, revealing a two-compartment model for the drug's absorption and elimination. These findings provide a basis for clinical administration and further pharmacological studies (X. Wen & Zhang Dan, 2007).
Analytical Determination in Biological Samples
A method for determining Azasetron Hydrochloride in rabbit plasma using liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed. This sensitive and selective method showcases the analytical capabilities for quantifying Azasetron Hydrochloride in pharmacokinetic research, providing a foundation for similar methodologies in studying Azasetron-d3 Hydrochloride (G. Lin et al., 2011).
Clinical Pharmacokinetics and Metabolites
Investigating the clinical pharmacokinetics and metabolites of Azasetron Hydrochloride after intravenous infusion in healthy volunteers highlighted the drug's absorption, distribution, and elimination dynamics. Around 12% of Azasetron Hydrochloride was discharged through urine, indicating its efficacy and providing insight into its metabolic pathways in humans (Dai Bin, 2011).
HPLC Method for Determination in Injections
A high-performance liquid chromatography (HPLC) method was established for the determination of Azasetron Hydrochloride and Sodium Chloride Injection. This method proved to be simple, accurate, and repeatable, essential for quality control and could be adapted for research applications involving this compound (Tu Wun-sheng, 2010).
Wirkmechanismus
Target of Action
Azasetron-d3 Hydrochloride primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the gut-brain axis, mood, and cognition .
Mode of Action
This compound acts as a 5-HT3 receptor antagonist . This means it binds to these receptors and blocks their activation by serotonin. This action can inhibit the transmission of signals that trigger nausea and vomiting, which is why Azasetron is commonly used as an antiemetic .
Biochemical Pathways
For instance, it can influence the modulation of the rostral ventromedial medulla, a key area involved in pain transmission .
Pharmacokinetics
Azasetron has a bioavailability of 90% , indicating a high level of absorption into the body. It is excreted at a rate of 60-70% , suggesting a relatively rapid elimination from the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting, particularly those induced by cancer chemotherapy . Additionally, it has been suggested that Azasetron has a potent antimitogenic and apoptotic effect on cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a study found that the drug’s content decreased markedly when stored outdoors or in an indoor condition with the window open . Therefore, it is recommended that this compound should be stored and used indoors with the window closed .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Azasetron-d3 Hydrochloride interacts with serotonin 3 receptors, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic. The nature of these interactions involves the compound binding to the receptors, thereby inhibiting their activity.
Cellular Effects
This compound has been shown to have potent antimitogenic and apoptotic effects on cancer cell lines . It influences cell function by interacting with serotonin 3 receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to serotonin 3 receptors, acting as an antagonist . This binding interaction inhibits the activity of these receptors, leading to its antiemetic effects. It may also influence gene expression and enzyme activity within cells.
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675645 |
Source


|
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216505-58-6 |
Source


|
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
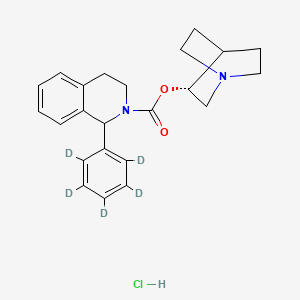
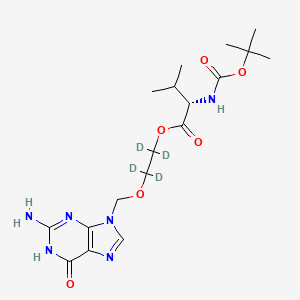
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)


